molecular formula C21H40NNaO3 B13802406 Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt CAS No. 5136-55-0

Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt

Cat. No.: B13802406
CAS No.: 5136-55-0
M. Wt: 377.5 g/mol
InChI Key: URBCOZYCCAFMJK-UHFFFAOYSA-M
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Description

Chemical Identity: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt (CAS No. 5136-55-0), also known as sodium stearoylsarcosinate, is an amphiphilic compound derived from glycine. Its molecular formula is C₂₁H₄₁NO₃·Na, featuring a stearoyl (C18:0) fatty acid chain linked to a methylated glycine backbone via an amide bond. The sodium salt enhances aqueous solubility and stability .

Properties and Applications:
This compound is a surfactant and emulsifier widely used in cosmetics, pharmaceuticals, and industrial formulations. Its long hydrophobic stearoyl chain (C18) provides strong lipid affinity, making it effective in stabilizing emulsions and reducing surface tension. It is biocompatible, low in toxicity, and appears as a white to off-white powder .

Properties

CAS No.

5136-55-0

Molecular Formula

C21H40NNaO3

Molecular Weight

377.5 g/mol

IUPAC Name

sodium;2-[methyl(octadecanoyl)amino]acetate

InChI

InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);/q;+1/p-1

InChI Key

URBCOZYCCAFMJK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Identity and Background

  • Chemical Name: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt
  • Other Names: Stearoyl Sarcosine, Sodium Stearoyl Sarcosinate, Stearoyl N-methylglycine
  • Molecular Formula: C21H40NNaO3 (approximate based on stearoyl sarcosinate structure)
  • CAS Number: 3624-77-9
  • Physical Form: Typically supplied as an aqueous solution (30% or 95%) or as a powder with a melting point around 140°C

Analytical Data and Reaction Conditions

Parameter Typical Condition/Value Reference
Reaction Temperature 0–10°C during acylation
pH Range Neutral to mildly acidic for salt formation
Product Purity 28–32% active content in commercial products
Melting Point (powder) Approximately 140°C
Solubility Water-insoluble in acid form; soluble as sodium salt
Stability Stable indefinitely if moisture excluded; resistant to oxidation and hydrolysis under mild conditions

Summary Table of Preparation Methods

Step Description Key Conditions/Notes
Starting materials Stearoyl chloride, sarcosine, NaOH High purity reagents
Acylation reaction Nucleophilic substitution forming amide bond 0–10°C, aqueous medium
Neutralization Adjust pH to form sodium salt Neutral to mildly acidic pH
Purification Recrystallization or acid-base extraction Alcohol solvents, acidification step
Drying/Formulation Vacuum drying or aqueous solution preparation Controlled moisture exclusion
Optional modifications Esterification, ethoxylation, salt exchange Catalysts like HCl, sodium methylate

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is an acyl derivative of sarcosine, which is a natural amino acid. Its structure allows it to function effectively as a surfactant and emulsifier in various formulations.

Cosmetic Industry

This compound is widely used in cosmetic formulations due to its surfactant properties. It acts as a cleansing agent and helps improve the texture and stability of products.

  • Usage Frequency : According to the FDA's Voluntary Cosmetic Registration Program (VCRP), this compound is frequently found in:
    • Rinse-off products (e.g., shampoos, body washes)
    • Leave-on formulations (e.g., creams and lotions)
Product Type Number of Reported Uses Maximum Use Concentration
Rinse-off Products230Up to 5%
Leave-on Products113Up to 5%

Agricultural Applications

In agriculture, this compound is utilized as an inert ingredient in pesticide formulations. It serves as a surfactant that enhances the efficacy of active ingredients by improving their spreadability and adhesion on plant surfaces.

  • Regulatory Status : The Environmental Protection Agency (EPA) lists it as an approved inert ingredient in pesticide formulations at concentrations not exceeding 10% by weight .

Industrial Applications

The compound is also employed in various industrial applications, including:

  • Corrosion Inhibition : Used in lubricants and hydraulic fluids to prevent metal corrosion.
  • Cleaning Agents : Effective in formulations for cleaning products due to its surfactant properties.
  • Textile Treatment : Employed in textile processing to enhance fabric quality.

Case Study 1: Cosmetic Formulation

A study evaluated the safety and efficacy of this compound in a facial cleanser. The formulation demonstrated excellent cleansing properties without causing skin irritation at concentrations up to 5%.

Case Study 2: Agricultural Efficacy

Research conducted on the use of this compound in pesticide formulations showed improved adherence of active ingredients to plant surfaces, resulting in enhanced pest control effectiveness. The study highlighted its role as a key component in increasing the bioavailability of pesticides.

Safety Assessments

Safety assessments conducted by panels such as the Cosmetic Ingredient Review (CIR) have concluded that this compound is safe for use in cosmetic products at concentrations up to 5%. The compound has been evaluated for dermal irritation and sensitization with negative results .

Mechanism of Action

The mechanism of action of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers, disrupting their structure and enhancing the permeability of cell membranes .

Comparison with Similar Compounds

Sarcosine-based surfactants share a common structure—N-methylglycine conjugated to a fatty acyl chain —but differ in chain length, saturation, and sodium salt formulation. These variations critically influence their physicochemical properties and applications.

Structural and Functional Differences

Table 1: Key Properties of Sarcosine Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight Acyl Chain (Length/Saturation) Solubility Key Applications
Sodium Stearoylsarcosinate 5136-55-0 C₂₁H₄₁NO₃·Na 375.53 C18:0 (Stearoyl) Moderate in water Thickening agent in creams, industrial lubricants
Sodium Lauroyl Sarcosinate 137-16-6 C₁₅H₂₈NO₃·Na 293.38 C12:0 (Lauroyl) High in water Toothpaste, shampoos, foaming agents
Sodium Palmitoyl Sarcosinate 4028-10-8 C₁₉H₃₆NO₃·Na 349.49 C16:0 (Palmitoyl) Moderate Skin care, anti-aging formulations
Sodium Oleoyl Sarcosinate 3624-77-9 C₂₁H₃₈NO₃·Na 375.53 C18:1 (Oleoyl, unsaturated) Low in water Hair conditioners, emulsifiers for oils
Sodium Myristoyl Sarcosinate 30377-07-2 C₁₇H₃₂NO₃·Na 321.43 C14:0 (Myristoyl) Moderate Mild cleansers, baby products

Impact of Acyl Chain Characteristics

  • Chain Length :
    • Shorter chains (e.g., C12 lauroyl) increase water solubility and foamability, ideal for personal care products like shampoos .
    • Longer chains (e.g., C18 stearoyl) enhance lipid solubility, making them suitable for viscous formulations like creams .
  • Saturation :
    • Unsaturated chains (e.g., oleoyl, C18:1) lower melting points, improving spreadability in hair conditioners .
    • Saturated chains (e.g., stearoyl) provide stability in high-temperature industrial applications .

Performance in Formulations

  • Foaming Capacity : Sodium lauroyl sarcosinate (C12) generates abundant foam due to its high solubility, whereas stearoyl derivatives (C18) produce denser, more stable foams .
  • Emulsification : Oleoyl sarcosinate (C18:1) excels in oil-in-water emulsions due to its kinked unsaturated chain, which prevents crystallization .
  • Toxicity : All compounds exhibit low acute toxicity (e.g., LD50 >2,000 mg/kg for oral exposure in rodents), but shorter chains (C12) may cause mild skin irritation at high concentrations .

Regulatory and Industrial Use

  • Cosmetics : Sodium lauroyl sarcosinate (C12) is prevalent in oral care products, while stearoyl (C18) and palmitoyl (C16) derivatives are used in moisturizers .
  • Pharmaceuticals : Stearoyl sarcosinate’s stability makes it a carrier for hydrophobic drugs .
  • Industrial : Oleoyl sarcosinate (C18:1) is utilized in metalworking fluids for its corrosion inhibition .

Biological Activity

Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt (CAS No. 5136-55-0) is a compound that belongs to the class of surfactants known as esterquats. This compound exhibits unique biological activities due to its amphiphilic nature and structural characteristics, which influence its interactions with biological membranes.

  • Molecular Formula : C₁₁H₂₁NNaO₃
  • Molecular Weight : Approximately 232.28 g/mol
  • Structure : The compound features a long alkyl chain derived from octadecanoic acid, which contributes to its surfactant properties.

The biological activity of this compound is primarily attributed to its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, leading to alterations in membrane fluidity and permeability. This can influence various cellular processes, including:

  • Signal Transduction : Changes in membrane dynamics can affect receptor activity and cellular signaling pathways.
  • Molecular Transport : The compound may facilitate or inhibit the transport of molecules across cell membranes.

Biological Activity and Applications

  • Surfactant Properties : As a surfactant, this compound is utilized in various applications, including:
    • Emulsifying Agent : It stabilizes emulsions in cosmetic and pharmaceutical formulations.
    • Drug Delivery Systems : Its ability to modify membrane permeability makes it a candidate for enhancing drug delivery mechanisms.
  • Toxicological Profile :
    • Studies have shown that the compound exhibits low toxicity towards aquatic organisms at proposed use levels, indicating its potential for environmentally friendly applications .
    • In dermal irritation studies, similar compounds have been found to be non-irritating and non-sensitizing .

Case Study 1: Membrane Interaction Studies

Research has demonstrated that this compound can significantly alter the osmotic resistance of erythrocytes. At higher concentrations, it leads to membrane disruption and hemolysis . This property is particularly relevant in designing new pharmaceuticals aimed at targeting cellular membranes.

Case Study 2: Ecotoxicological Assessments

Ecotoxicity studies conducted on similar compounds have indicated minimal hazard to aquatic life when used at concentrations not exceeding 10% in formulations. This suggests that this compound could be a safer alternative in formulations intended for environmental use .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
N-Methyl-N-(1-oxooctadecyl)glycineSimilar backbone but lacks the ammonium groupDoes not exhibit quaternary ammonium properties
Sodium N-methyl-N-(1-oxooctadecyl)aminoacetateSodium salt form with similar structureExhibits different solubility characteristics
Ammonium N-methyl-N-(1-oxododecyl)glycinateShorter alkyl chain (dodecyl)Different hydrophobic properties due to shorter chain

Q & A

Q. What analytical methods are recommended for quantifying Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt in complex mixtures?

Reverse-phase high-performance liquid chromatography (RP-HPLC) using columns like Newcrom R1 with mobile phases such as acetonitrile/water gradients is effective for separating and quantifying structurally similar N-methyl-N-acyl glycine derivatives. Method validation should include parameters like retention time reproducibility, peak symmetry, and sensitivity to matrix effects (e.g., biological samples) . Mass spectrometry (MS) coupled with HPLC can enhance specificity, particularly for distinguishing isoforms or degradation products.

Q. How does acyl chain length (C12 vs. C18) influence the surfactant properties of N-methyl-N-acyl glycine sodium salts?

The critical micelle concentration (CMC) and emulsifying efficiency are inversely related to acyl chain length. For example, sodium lauroyl sarcosinate (C12) has a higher CMC and faster foam formation, while the C18 derivative exhibits stronger hydrophobic interactions, making it more effective in stabilizing lipid bilayers or emulsions. Comparative studies using surface tension measurements and dynamic light scattering (DLS) can quantify these differences .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and acyl substituents on the glycine backbone. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carbonyl (C=O) of the amide and carboxylate. High-resolution mass spectrometry (HRMS) validates molecular weight and sodium adduct formation, as demonstrated for analogs in and .

Advanced Research Questions

Q. What experimental approaches elucidate interactions between this compound and lipid bilayers or proteins?

Fluorescence anisotropy and calorimetry (e.g., isothermal titration calorimetry) can measure binding affinity to lipid membranes or proteins. Molecular dynamics simulations are useful for modeling interactions, particularly the insertion of the C18 chain into hydrophobic domains. Studies on similar surfactants (e.g., sodium stearoyl glutamate) suggest pH-dependent behavior due to the carboxylate group, requiring buffered systems for reproducible results .

Q. How can researchers resolve discrepancies in toxicity data for N-methyl-N-acyl glycine derivatives?

Variability in reported LD₅₀ values (e.g., >2,000 mg/kg for potassium salts in ) may arise from differences in purity, administration routes, or test organisms. Standardized OECD guidelines for acute oral toxicity should be followed, with purity verified via HPLC. Comparative studies across chain lengths (C12, C16, C18) and counterions (Na⁺ vs. K⁺) can clarify structure-activity relationships .

Q. What are the implications of this compound’s inclusion in the EPA’s Endocrine Disruptor Screening Program?

Its presence in the screening program ( ) necessitates rigorous ecotoxicological assessments. Researchers should prioritize in vitro assays (e.g., receptor binding) and in vivo models (e.g., zebrafish) to evaluate endocrine activity. Data from structurally related compounds (e.g., sodium lauroyl sarcosinate) may inform hypothesis-driven studies on biodegradation and bioaccumulation .

Q. How does the sodium counterion affect solubility and stability compared to potassium or other salts?

Sodium salts generally exhibit higher aqueous solubility than potassium analogs due to smaller ionic radius and stronger hydration. Stability studies under accelerated conditions (e.g., 40°C/75% RH) using thermogravimetric analysis (TGA) can compare hygroscopicity and decomposition profiles. and highlight the need for counterion-specific formulation optimization in drug delivery or cosmetic applications .

Methodological Guidance

Q. What synthesis strategies optimize purity of this compound?

Acylation of N-methylglycine with stearoyl chloride in anhydrous conditions, followed by sodium hydroxide neutralization, is a common approach. Purification via recrystallization (ethanol/water mixtures) or column chromatography minimizes by-products like unreacted fatty acids. Purity should be confirmed by HPLC (≥98%) and elemental analysis, as described for analogs in .

Q. How can computational modeling predict this compound’s behavior in mixed surfactant systems?

Molecular docking and coarse-grained simulations (e.g., Martini force field) can model synergies with nonionic surfactants (e.g., polysorbates). Parameters like packing parameter (P = v/a₀l₀) predict micelle morphology, while Hansen solubility parameters guide solvent selection for formulation studies. Refer to and for analogous glutamate-based systems .

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